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Compound of Interest

Compound Name: 3-Bromo-2-naphthaldehyde

Cat. No.: B1593471 Get Quote

An In-depth Technical Guide to 3-Bromo-2-
naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 3-Bromo-2-naphthaldehyde, a key organic

intermediate. Given the specificity of this compound, this document synthesizes direct

information where available and extrapolates from established principles of organic chemistry

and the well-documented behavior of its structural analogs. This approach provides a robust

framework for understanding and utilizing this compound in research and development.

Core Compound Identity and Properties
3-Bromo-2-naphthaldehyde is an aromatic aldehyde featuring a naphthalene core substituted

with a bromine atom and a formyl group at the 3 and 2 positions, respectively.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1593471?utm_src=pdf-interest
https://www.benchchem.com/product/b1593471?utm_src=pdf-body
https://www.benchchem.com/product/b1593471?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 89005-11-8 [1]

Molecular Formula C₁₁H₇BrO [1][2]

Molecular Weight 235.08 g/mol [1][2]

Appearance
(Predicted) Off-white to yellow

crystalline solid

General knowledge of similar

compounds

Solubility

(Predicted) Soluble in common

organic solvents like

dichloromethane, chloroform,

and ethyl acetate; sparingly

soluble in alcohols; and likely

insoluble in water.

General knowledge of similar

compounds

Synthesis and Mechanistic Considerations
While a specific, peer-reviewed synthesis for 3-Bromo-2-naphthaldehyde is not readily

available in the literature, a plausible and efficient synthetic route can be designed based on

well-established transformations in naphthalene chemistry. A logical approach would involve

the formylation of a bromonaphthalene precursor.

Proposed Synthetic Pathway: Vilsmeier-Haack
Formylation
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic

compounds. The proposed synthesis would start from 2-bromonaphthalene.
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Caption: Proposed Vilsmeier-Haack synthesis of 3-Bromo-2-naphthaldehyde.

Causality in Experimental Choices:

Starting Material: 2-Bromonaphthalene is a commercially available and stable starting

material. The bromine atom is a deactivating but ortho-, para-directing group. However, in

naphthalene systems, electrophilic substitution is kinetically favored at the α-position (C1)

and thermodynamically at the β-position (C2). In 2-bromonaphthalene, the C1 and C3
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positions are activated. Steric hindrance from the bromine at C2 might favor substitution at

C3.

Reaction Choice: The Vilsmeier-Haack reaction is chosen for its mild conditions compared to

other formylation methods like Gattermann-Koch, which often require strong Lewis acids and

high pressures. This mildness is crucial for preserving the sensitive aldehyde functionality.

Self-Validation: The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC) by observing the consumption of the starting material and the

appearance of a new, more polar spot corresponding to the aldehyde product. The final

product can be purified by column chromatography and its identity confirmed by

spectroscopic methods.

Detailed Experimental Protocol (Hypothetical)
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen

inlet, cool a solution of dimethylformamide (DMF) in an inert solvent like dichloromethane to

0°C.

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled

DMF solution while stirring. Allow the mixture to stir at 0°C for 30 minutes to form the

Vilsmeier reagent.

Reaction: Add a solution of 2-bromonaphthalene in dichloromethane dropwise to the

Vilsmeier reagent.

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat

to reflux. Monitor the reaction progress by TLC.

Work-up: After completion, cool the reaction mixture and pour it into a beaker of crushed ice.

Neutralize the mixture with a saturated solution of sodium bicarbonate.

Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the

organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic and Analytical Characterization
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Due to the lack of published experimental spectra for 3-Bromo-2-naphthaldehyde, the

following are predictions based on established spectroscopic principles and data from

analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton spectrum is expected to show signals in the aromatic region (7.0-9.0

ppm) and a characteristic singlet for the aldehyde proton downfield (9.5-10.5 ppm). The

coupling patterns of the aromatic protons would be complex due to the substitution pattern

on the naphthalene ring.

¹³C NMR: The carbon spectrum will show a distinctive peak for the carbonyl carbon of the

aldehyde at around 190 ppm. Aromatic carbons will appear in the 120-140 ppm range, with

the carbon bearing the bromine atom showing a signal at a characteristic chemical shift.

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

Aromatic C-H Stretch 3100-3000 Medium

Aldehyde C-H Stretch
2850-2750 (often two weak

bands)
Weak to Medium

Carbonyl (C=O) Stretch 1700-1680 Strong

Aromatic C=C Stretch 1600-1450 Medium to Strong

C-Br Stretch 700-500 Medium to Strong

Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at

m/z 234 and 236 with an approximate 1:1 ratio, which is characteristic of a compound

containing one bromine atom. Key fragmentation patterns would include the loss of a hydrogen

atom ([M-1]⁺), the loss of the formyl group ([M-29]⁺), and the loss of bromine ([M-79/81]⁺).
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Applications in Drug Discovery and Development
Naphthalene derivatives are a cornerstone in medicinal chemistry, with numerous approved

drugs containing this scaffold.[3] The aldehyde functionality in 3-Bromo-2-naphthaldehyde
makes it a versatile precursor for a wide range of chemical transformations, opening avenues

for the synthesis of novel bioactive molecules.
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Caption: Potential synthetic transformations of 3-Bromo-2-naphthaldehyde in drug discovery.

Scaffold for Bioactive Molecules: The naphthalene ring system can be found in drugs with a

wide range of therapeutic applications, including anticancer, anti-inflammatory, and

antimicrobial agents.[3]

Intermediate for Heterocycle Synthesis: The aldehyde group is a key functional group for the

construction of various heterocyclic rings, which are prevalent in pharmaceuticals. For

example, it can undergo condensation reactions with amines to form Schiff bases, which can

then be cyclized to form nitrogen-containing heterocycles.

Linker for Bioconjugation: The aldehyde can be used to attach the naphthalene core to other

molecules of interest, such as peptides or targeting ligands, through reductive amination.
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Safety and Handling
While a specific safety data sheet (SDS) for 3-Bromo-2-naphthaldehyde is not widely

available, based on analogous compounds like other brominated aromatic aldehydes, the

following precautions should be taken:

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,

gloves, and a lab coat.

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of

dust or vapors. Avoid contact with skin and eyes.

Storage: Store in a cool, dry place away from incompatible materials such as strong

oxidizing agents.

Toxicity: Assumed to be harmful if swallowed, and may cause skin and eye irritation.

Conclusion
3-Bromo-2-naphthaldehyde is a valuable, albeit not extensively studied, chemical

intermediate. Its synthesis can be reasonably achieved through established formylation

reactions. The presence of both a reactive aldehyde group and a modifiable bromine atom on

the versatile naphthalene scaffold makes it a promising building block for the synthesis of

complex organic molecules, particularly in the field of medicinal chemistry. Further research

into the specific properties and reactivity of this compound is warranted to fully exploit its

potential in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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